(2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one
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Overview
Description
(2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a synthetic organic compound that belongs to the class of benzothiazines This compound is characterized by its unique structure, which includes a chloro-substituted benzothiazine ring and a methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 7-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one with 4-methylphenylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The chloro group in the benzothiazine ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as proteins and DNA makes it a promising candidate for drug development.
Medicine: The compound has shown potential in the development of new therapeutic agents. Its derivatives have been investigated for their activity against various diseases, including bacterial infections and cancer.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in bacteria, while its anticancer activity is linked to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
7-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one: Lacks the methylphenylamino group, resulting in different chemical and biological properties.
4-methylphenylamine: Does not contain the benzothiazine ring, leading to distinct reactivity and applications.
Uniqueness: The presence of both the chloro-substituted benzothiazine ring and the methylphenylamino group in (2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one imparts unique chemical and biological properties
Properties
IUPAC Name |
(2E)-7-chloro-2-[(4-methylanilino)methylidene]-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-2-5-12(6-3-10)18-9-15-16(20)19-13-7-4-11(17)8-14(13)21-15/h2-9,18H,1H3,(H,19,20)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEFAVDNGBVCDV-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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